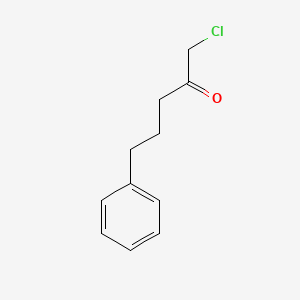
Benzophenone, 2,5-diamino-2'-chloro-
Overview
Description
Benzophenone, 2,5-diamino-2’-chloro- is a substituted benzophenone with the molecular formula C13H11ClN2O and a molecular weight of 246.692 . It is also known by other names such as 2,5-diamino-2’-chlorobenzophenone . This compound is characterized by the presence of two amino groups and a chlorine atom attached to the benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 2,5-diamino-2’-chlorobenzophenone involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . This method is commonly used in laboratory settings.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be synthesized through reduction reactions, as mentioned earlier.
Substitution: The presence of amino groups and a chlorine atom makes it susceptible to substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Iron Powder: Used in the reduction of isoxazole to synthesize the compound.
Toluene and Muriatic Acid: Solvents and catalysts used in the reduction process.
Major Products Formed: The major product formed from the reduction of isoxazole is 2,5-diamino-2’-chlorobenzophenone itself .
Scientific Research Applications
Chemistry: 2,5-diamino-2’-chlorobenzophenone is used as an intermediate in the synthesis of various organic compounds, including benzodiazepines .
Biology and Medicine: The compound is utilized in the synthesis of benzodiazepines, which are important in the treatment of anxiety, insomnia, and other medical conditions .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,5-diamino-2’-chlorobenzophenone is primarily related to its role as an intermediate in the synthesis of benzodiazepines. These compounds act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: A closely related compound used in similar applications.
2-Amino-2’,5-dichlorobenzophenone: Another derivative with similar properties and applications.
Uniqueness: 2,5-diamino-2’-chlorobenzophenone is unique due to the presence of two amino groups and a chlorine atom, which provide specific reactivity and applications in the synthesis of benzodiazepines and other organic compounds .
Properties
IUPAC Name |
(2-chlorophenyl)-(2,5-diaminophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTGFGCXWOUKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334751 | |
| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-51-9 | |
| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3054066.png)




![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)



